1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, linked via a piperazine ring to a propan-1-one group. This structure is designed to optimize interactions with biological targets, particularly serotonin receptors, as suggested by its structural similarity to compounds with documented receptor-binding activity .
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYWNMQMFPAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Data
The table below compares the target compound with key analogs, focusing on structural variations and available pharmacological
Key Observations
Benzothiazole vs. Benzothiophene/Pyridine: Compound 7e (benzothiophene and pyridine) exhibits strong serotonin receptor binding (Ki = 2.30 μM) . The target compound’s 4-fluoro-benzothiazole may enhance binding due to fluorine’s electronegativity and improved lipophilicity compared to pyridine.
Thiophene-based analogs (e.g., MK22) replace benzothiazole with sulfur-containing heterocycles, which may reduce aromatic stacking interactions critical for receptor binding .
Piperazine-Propanone Linkage: Modifications to the propan-1-one chain (e.g., phenoxy substitution in ) can drastically affect metabolic stability and bioavailability. The target compound’s simple propan-1-one group may favor metabolic clearance over bulkier analogs .
Research Findings and Implications
- Receptor Binding : The target compound’s benzothiazole-piperazine scaffold is structurally aligned with serotonin (5-HT₁A) receptor ligands, as seen in Compound 7e’s activity . Fluorine at the 4-position may enhance binding through hydrophobic and electronic effects.
- Piperazine Attachments: Aryl carbonyl groups (e.g., 2-fluorobenzoyl in ) may introduce steric hindrance, reducing binding efficiency compared to the target compound’s direct benzothiazole linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
